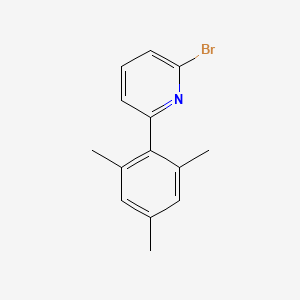

2-Bromo-6-mesitylpyridine

説明

BenchChem offers high-quality 2-Bromo-6-mesitylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-mesitylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-(2,4,6-trimethylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN/c1-9-7-10(2)14(11(3)8-9)12-5-4-6-13(15)16-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKRRXNPAIMTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90833208 | |

| Record name | 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90833208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868372-36-5 | |

| Record name | 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90833208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 2-Bromo-6-mesitylpyridine: A Technical Guide

Executive Summary

2-Bromo-6-mesitylpyridine is a critical heteroaryl intermediate used extensively in the design of sterically demanding ligands for organometallic catalysis and materials science (e.g., OLED emitters).[1] The introduction of the mesityl (2,4,6-trimethylphenyl) group at the 6-position of the pyridine ring provides significant steric bulk, which is essential for preventing aggregate quenching in luminescent complexes and controlling the geometry of metal centers.

This guide details a high-fidelity protocol for the mono-arylation of 2,6-dibromopyridine via Suzuki-Miyaura cross-coupling.[1] Unlike standard couplings, this protocol addresses the challenge of desymmetrization , ensuring high selectivity for the mono-substituted product over the bis-mesityl byproduct.

Retrosynthetic Analysis & Strategy

The synthesis targets the selective formation of a C–C bond at the C6 position of a 2,6-dihalopyridine.

-

Substrate Selection: 2,6-Dibromopyridine is preferred over the dichloro analog due to the higher reactivity of the C–Br bond in oxidative addition with Palladium(0).

-

Selectivity Control: The reaction utilizes a statistical approach biased by stoichiometry and electronic differentiation.[1] Once the first mesityl group is installed, the steric hindrance at the C6 position slightly deactivates the remote C2 position, but strict stoichiometric control (1:1 ratio) is the primary governor of selectivity.

-

Catalytic Cycle: A standard Pd(0)/Pd(II) cycle is employed.[1] Due to the steric bulk of the mesitylboronic acid, phosphine ligands with a larger cone angle or standard triphenylphosphine (PPh3) in sufficient loading are required to facilitate transmetallation.

Reaction Scheme Visualization

Figure 1: Reaction pathway highlighting the divergence between the desired mono-arylation and the bis-arylation byproduct.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount (Example) | Role |

| 2,6-Dibromopyridine | 236.89 | 1.0 | 9.48 g (40.0 mmol) | Electrophile |

| Mesitylboronic acid | 163.99 | 1.0 | 6.56 g (40.0 mmol) | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.05 | 2.31 g (2.0 mmol) | Catalyst |

| Na2CO3 (2.0 M aq) | 105.99 | 3.0 | 60 mL | Base |

| 1,2-Dimethoxyethane (DME) | 90.12 | - | 120 mL | Solvent |

Step-by-Step Procedure

This protocol is adapted from optimized conditions for hindered biaryl couplings [1, 2].[1]

Step 1: Inert Atmosphere Setup

-

Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

-

Flame-dry the glassware under vacuum and backfill with inert gas three times to ensure anhydrous, oxygen-free conditions.[1] Note: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

Step 2: Reactant Solubilization

-

Charge the flask with 2,6-dibromopyridine (9.48 g) and DME (80 mL).

-

Degas the solvent by bubbling nitrogen through the solution for 15 minutes.[1]

-

Add Pd(PPh3)4 (2.31 g) in a single portion against a counter-flow of nitrogen.

-

Catalyst Activation: Stir the mixture at room temperature (or mild heat ~40°C) for 15 minutes. The solution typically turns yellow/orange.[1]

Step 3: Coupling Reaction

-

Dissolve mesitylboronic acid (6.56 g) in the remaining DME (40 mL) in a separate vial and degas.

-

Add the boronic acid solution to the reaction flask.

-

Add the degassed 2.0 M Na2CO3 aqueous solution (60 mL).

-

Heat the reaction mixture to reflux (approx. 85°C) .

-

Monitor by TLC (Hexanes/Ethyl Acetate 9:1).[1]

-

Rf values: 2,6-Dibromopyridine (~0.6), Product (~0.4), Bis-byproduct (~0.3).

-

Reaction Time: Typically 12–18 hours.[1] Do not extend unnecessarily to avoid bis-coupling.

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Remove DME under reduced pressure (rotary evaporator).

-

Dilute the residue with water (100 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic phases with brine (100 mL).

-

Dry over anhydrous MgSO4 , filter, and concentrate to dryness.

Purification Strategy

The crude mixture will contain the product, unreacted dibromopyridine, and traces of bis-mesitylpyridine.[1]

-

Column Chromatography: Use silica gel (230-400 mesh).[1]

-

Eluent: Gradient elution starting with 100% Hexanes to remove non-polar impurities, then 0%

5% Ethyl Acetate in Hexanes. -

Fraction Collection: The unreacted starting material elutes first, followed by the target 2-bromo-6-mesitylpyridine .[1]

Characterization & Data Analysis

1H NMR Interpretation

The NMR spectrum of 2-bromo-6-mesitylpyridine is distinct due to the lack of symmetry in the pyridine ring and the specific shielding patterns of the mesityl group.[1]

Expected Data (CDCl3, 400 MHz):

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Pyridine H-3 | 7.45 – 7.55 | Doublet ( | 1H | Ortho to Bromine |

| Pyridine H-4 | 7.55 – 7.65 | Triplet ( | 1H | Para to Nitrogen |

| Pyridine H-5 | 7.15 – 7.25 | Doublet ( | 1H | Ortho to Mesityl |

| Mesityl Ar-H | 6.90 – 6.95 | Singlet | 2H | Meta protons on Mesityl |

| Mesityl p-CH3 | 2.30 – 2.35 | Singlet | 3H | Para-methyl |

| Mesityl o-CH3 | 2.00 – 2.10 | Singlet | 6H | Ortho-methyls |

Note: The ortho-methyl protons (2.0-2.1 ppm) are shielded relative to the para-methyl due to the orthogonal twisting of the mesityl ring relative to the pyridine plane, a consequence of steric hindrance.

Physical Properties[1]

-

Appearance: White to off-white crystalline solid.[1]

-

Molecular Weight: 276.18 g/mol .[1]

-

Solubility: Soluble in DCM, Chloroform, THF; insoluble in water.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O2) or steric hindrance.[1] | Ensure strict degassing.[1] Switch to more active catalysts like Pd2(dba)3 / SPhos if Pd(PPh3)4 fails. |

| High Bis-Coupling | Excess boronic acid or high temperature.[1] | Adhere strictly to 1.0 equivalent of boronic acid.[1] Add boronic acid dropwise over 1 hour. |

| Protodeboronation | Base concentration too high or wet solvent.[1] | Use anhydrous DME initially; ensure base is added only after catalyst activation.[1] |

Purification Workflow Logic

Figure 2: Chromatographic separation logic based on polarity differences.

References

-

European Patent Office. (2012).[1] Heterocyclic CRF receptor antagonists (EP 2522670 A1).[1] Google Patents.[1]

-

California Institute of Technology. (2013).[1] Nuclearity and π-π Interaction Effects on Olefin Polymerization.[1] CaltechTHESIS.[1] [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5][6][7] Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

- 1. 2-Bromo-6-methylpyridine | C6H6BrN | CID 79205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-broMo-6-(triMethylsilyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Sonogashira coupling conditions for sterically hindered bromopyridines

Application Note: Optimized Sonogashira Coupling for Sterically Hindered Bromopyridines

Introduction: The Dual Challenge of Hindered Pyridines

The Sonogashira coupling of sterically hindered bromopyridines presents a unique "double-jeopardy" scenario in medicinal chemistry. Unlike standard aryl halides, bromopyridines introduce two distinct failure modes:

-

Catalyst Poisoning (N-Coordination): The pyridine nitrogen possesses a lone pair that can competitively bind to the Palladium(0) center, displacing phosphine ligands and forming inactive "Pd-dead" complexes. This effect is exacerbated when the oxidative addition step is slow.

-

Steric Impedance: Substituents at the ortho-position (e.g., 2-bromo-3-methylpyridine) physically block the Pd center, significantly retarding the oxidative addition rate and hindering the transmetallation step.

Standard protocols using Pd(PPh₃)₂Cl₂ often fail for these substrates, resulting in stalled reactions or excessive Glaser homocoupling (alkyne dimerization). This guide details two high-fidelity protocols designed to bypass these limitations using bulky, electron-rich ligands and optimized base/solvent systems.

Strategic Optimization: The Science of Ligand Selection

To couple hindered pyridines successfully, the catalyst system must be engineered to favor the catalytic cycle over N-binding deactivation.

Ligand Selection Matrix

The choice of ligand is the single most critical variable. We move away from triphenylphosphine (PPh₃) toward Buchwald-type dialkylbiaryl phosphines or bulky trialkylphosphines.

| Ligand Class | Example | Mechanism of Action | Recommended For |

| Dialkylbiaryl Phosphines | XPhos , SPhos, RuPhos | Bulky biaryl backbone prevents N-coordination; electron-rich P-center accelerates oxidative addition. | First-line choice for ortho-substituted pyridines. |

| Bulky Trialkylphosphines | P(t-Bu)₃ | High steric bulk creates a monoligated Pd(0) species (12-electron complex) that is hyper-active. | Extremely hindered substrates; Copper-free conditions. |

| Bisphosphines | dppf, Xantphos | Wide bite angle can enforce reductive elimination, but often less active for difficult oxidative additions. | Specific cases where chelation stabilizes the intermediate. |

The Copper Dilemma

While Copper(I) iodide accelerates the reaction via the in situ formation of a copper acetylide (transmetallation), it also promotes Glaser homocoupling of the alkyne—a major side reaction when the main cross-coupling is slow due to sterics.

-

Strategy A: Use CuI but strictly control oxygen (degassing) and use a highly active Pd catalyst to outcompete homocoupling.

-

Strategy B: Eliminate Cu entirely (Copper-Free) using a more potent Pd/Ligand system and a stronger base.

Mechanistic Visualization

The following diagram illustrates the competitive pathways. Note how the bulky ligand (L) protects the Pd center from Pyridine N-poisoning while facilitating the coupling of the hindered substrate.

Figure 1: Catalytic cycle highlighting the critical "N-Poisoning" trap. Bulky ligands (XPhos) prevent the red path (N-binding) and accelerate the yellow path (Oxidative Addition).

Protocol 1: The "Gold Standard" (High-Steric Reliability)

This protocol utilizes XPhos Pd G2 , a precatalyst that rapidly generates the active monoligated Pd(0) species even at moderate temperatures. It is robust against the "N-poisoning" effect of pyridines.[1]

Applicability: 2-bromo-3-substituted pyridines, 2-bromo-4-substituted pyridines.

Materials

-

Catalyst: XPhos Pd G2 (Sigma-Aldrich #741825) [1].[2]

-

Co-Catalyst: Copper(I) Iodide (CuI) - Must be white/off-white. If green/brown, recrystallize or discard.

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA).

-

Solvent: 1,4-Dioxane or THF (Anhydrous, degassed).

-

Temperature: 65°C – 80°C.

Step-by-Step Procedure

-

Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

-

Charge Solids: Add the sterically hindered bromopyridine (1.0 equiv, e.g., 1.0 mmol), XPhos Pd G2 (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

-

Note: If the alkyne is solid, add it here (1.2 equiv).

-

-

Degas (Critical): Cap the vial. Evacuate and backfill with Argon three times.

-

Why? Oxygen promotes Glaser coupling of the alkyne, consuming it before it can react with the hindered pyridine.

-

-

Add Liquids: Syringe in degassed 1,4-Dioxane (concentration 0.2 M relative to bromide) and Triethylamine (3.0 equiv).

-

Note: If the alkyne is liquid, add it last via syringe (1.2 equiv).

-

-

Reaction: Place in a pre-heated block at 80°C . Stir vigorously (800 rpm).

-

Time: Hindered substrates typically require 4–16 hours. Monitor by LCMS.

-

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues. Rinse with EtOAc. Concentrate and purify via flash chromatography.

Protocol 2: The "Copper-Free" Alternative

Applicability: Use this when (a) the alkyne is prone to rapid homocoupling, or (b) the pyridine substrate contains motives sensitive to copper. This relies on the P(t-Bu)₃ ligand (or its HBF₄ salt) to drive the reaction without transmetallation.

Materials

-

Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: [(t-Bu)₃PH]BF₄ (Tri-tert-butylphosphonium tetrafluoroborate).

-

Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) or Cs₂CO₃.

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure

-

Catalyst Formation: In the reaction vial, add Pd(OAc)₂ (3 mol%) and [(t-Bu)₃PH]BF₄ (6 mol%).

-

Substrate Addition: Add the bromopyridine (1.0 equiv) and DABCO (2.0 equiv).

-

Solvent: Add degassed Acetonitrile (0.2 M).

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv).

-

Reaction: Heat to 60°C under Argon.

-

Monitoring: This reaction usually proceeds cleaner but may be slower than the Cu-catalyzed version.

Troubleshooting & Decision Workflow

Use this logic tree to determine the correct adjustments if the standard protocol fails.

Figure 2: Troubleshooting decision tree for hindered Sonogashira couplings.

References

-

Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000).[6] "Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature." Organic Letters, 2(12), 1729–1731. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Available at: [Link]

-

Plenio, H. (2008).[7] "The Sonogashira Coupling of Sterically Hindered Aryl Bromides." Journal of Organic Chemistry. (General reference for steric parameters in coupling).

Sources

- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Synthesis Guide: Sterically Demanding Bipyridine Ligands

Executive Summary

The 6,6'-dimesityl-2,2'-bipyridine (mesBipy ) ligand represents a critical class of sterically encumbered diimines used extensively in photoredox catalysis and heteroleptic copper(I) complexes (HETPHEN strategy). The bulky mesityl groups orthogonal to the bipyridine plane prevent flattening of the metal complex in excited states, extending lifetime and modifying redox potentials.

This guide details the synthesis of mesBipy starting from the asymmetric precursor 2-bromo-6-mesitylpyridine . It prioritizes a Ni(0)-mediated reductive homocoupling protocol (Iyoda conditions) over the traditional Yamamoto coupling using Ni(COD)₂, offering a more robust, cost-effective, and scalable workflow that avoids the use of highly air-sensitive Ni(0) sources.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the efficient dimerization of the 2-bromo-6-mesitylpyridine precursor. While palladium-catalyzed cross-couplings (e.g., Stille stannylation/coupling) are possible, they require toxic organostannanes and multiple steps. Nickel-mediated homocoupling is the superior pathway for symmetrical bipyridines.

Key Synthetic Challenges

-

Steric Hindrance: The ortho-mesityl group imposes significant steric bulk, slowing oxidative addition rates compared to unsubstituted pyridines.

-

Catalyst Deactivation: The product itself is a bipyridine ligand and can competitively bind to the nickel center, potentially arresting the catalytic cycle if the active species is not maintained.

-

Mono- vs. Bis-Arylation (Precursor Step): If starting from 2,6-dibromopyridine, controlling stoichiometry is vital to prevent double arylation.

Synthetic Workflow Visualization

The following diagram outlines the complete route from the commercially available 2,6-dibromopyridine to the final ligand.

Figure 1: Stepwise synthetic workflow for the production of 6,6'-dimesityl-2,2'-bipyridine.

Experimental Protocols

Phase 1: Precursor Synthesis (If not purchased)

Target: 2-Bromo-6-mesitylpyridine Reaction Type: Suzuki-Miyaura Cross-Coupling

Note: Strict stoichiometry control is required to favor the mono-coupled product.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,6-Dibromopyridine | 1.0 | Substrate |

| Mesitylboronic acid | 1.05 | Coupling Partner |

| Pd(PPh₃)₄ | 0.05 | Catalyst |

| Na₂CO₃ (2M aq) | 2.5 | Base |

| DME (Dimethoxyethane) | - | Solvent (0.2 M) |

Procedure:

-

Charge a flame-dried Schlenk flask with 2,6-dibromopyridine (1.0 equiv), mesitylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).

-

Evacuate and backfill with Argon (3x).

-

Add degassed DME and 2M aqueous Na₂CO₃.

-

Heat to 85°C for 16–24 hours. Monitor by TLC (Hexanes/EtOAc 9:1). Look for the disappearance of the dibromide and the emergence of the mono-coupled product (Rf ~0.5) vs. the bis-coupled byproduct (Rf ~0.7).

-

Workup: Cool to RT, dilute with water, extract with DCM. Wash organics with brine, dry over MgSO₄.

-

Purification: Flash chromatography on silica gel (0-10% EtOAc in Hexanes). The bis-coupled product elutes first, followed by the desired 2-bromo-6-mesitylpyridine .

Phase 2: Ligand Synthesis (Homocoupling)

Target: 6,6'-Dimesityl-2,2'-bipyridine Reaction Type: Ni(0)-Mediated Reductive Homocoupling (Iyoda Conditions)

Mechanism: This protocol utilizes stable Ni(II) salts reduced in situ by Zinc dust. The addition of tetraethylammonium iodide (Et₄NI) is critical; iodide ions facilitate electron transfer and stabilize low-valent nickel species.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Bromo-6-mesitylpyridine | 1.0 | Substrate |

| NiCl₂ (anhydrous) | 1.0 | Catalyst Precursor |

| Zn Dust (activated) | 4.0 | Reductant |

| Et₄NI | 1.0 | Additive/Electron Carrier |

| THF (Dry) | - | Solvent (0.1 M) |

Detailed Protocol:

-

Activation of Zinc: Treat Zn dust with 1M HCl, wash successively with water, ethanol, and ether, then dry under high vacuum at 100°C. Crucial for initiation.

-

Setup: In a dry Schlenk flask under Argon, combine NiCl₂ (1.0 equiv), activated Zn dust (4.0 equiv), and Et₄NI (1.0 equiv).

-

Catalyst Formation: Add dry THF. Stir at room temperature for 30 minutes. The mixture should turn a deep red/brown color, indicating the formation of reactive Ni(0).

-

Substrate Addition: Add 2-bromo-6-mesitylpyridine (1.0 equiv) as a solution in minimal THF via syringe.

-

Reaction: Heat the mixture to reflux (66°C) for 12–24 hours.

-

Checkpoint: The reaction mixture often turns black or dark green.

-

-

Quench: Cool to RT. Pour the mixture into 5% aqueous ammonia (dissolves Zn salts and complexes Ni).

-

Extraction: Extract with DCM (3x). The organic layer may be colored due to Ni-bipyridine complexes.

-

Demetallation (Critical): Wash the organic layer vigorously with EDTA solution (0.1 M) or 6M HCl (if the ligand is acid stable, which bipyridines generally are, but mesityl groups can be sensitive to prolonged strong acid). Recommendation: Use EDTA/NH₄OH wash to remove Nickel traces.

-

Purification: Dry over Na₂SO₄, concentrate. Recrystallize from Ethanol/Hexanes or perform a short silica plug (eluting with DCM) to remove polymeric byproducts.

Characterization & QC

The final product should be a white to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.2–8.4 (d): Bipyridine 3,3'-protons (diagnostic doublet).

-

δ 7.0–7.8 (m): Pyridine backbone protons.

-

δ 6.9 (s): Mesityl aromatic protons (4H).

-

δ 2.3 (s): para-Methyl group (6H).

-

δ 2.1 (s): ortho-Methyl groups (12H).

-

-

Melting Point: Expect high melting point (>150°C) due to symmetry and molecular weight.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Inactive Zinc or Wet Solvent | Use freshly acid-washed Zn dust. Ensure THF is distilled from Na/Benzophenone. |

| Protodehalogenation | Moisture in reaction | Strictly exclude water. The proton source is likely water quenching the aryl-nickel species. |

| Green/Blue Product | Residual Nickel Contamination | Bipyridines bind Ni tightly. Wash organics with aqueous KCN (caution!) or saturated EDTA/NH₄OH solution. |

| Bis-coupling in Step 1 | Excess Boronic Acid | Reduce boronic acid to 0.95–1.0 equiv. Add the catalyst slowly to the mixture. |

References

-

Iyoda, M., et al. "Homocoupling of aryl halides using nickel(II) chloride and zinc in the presence of tetraethylammonium iodide." Bulletin of the Chemical Society of Japan, vol. 63, no. 1, 1990, pp. 80-87. Link

- Schwalbe, M., et al. "Synthesis and Characterization of Copper(I) Complexes with 6,6'-Dimesityl-2,2'-bipyridine." Inorganic Chemistry, vol. 48, no. 13, 2009.

-

Adinin, L., et al. "Ni-Catalyzed Homocoupling of Bromopyridines." Organic Syntheses, Coll.[1] Vol. 10, 2004. Link

- Knochel, P., et al. "Preparation of polyfunctional arylmagnesium reagents." Angewandte Chemie International Edition, vol. 42, 2003, pp. 4302-4320.

Sources

Advanced Protocol: Preparation of Iridium(III) Complexes with 2-Phenyl-4-mesitylpyridine Ligands

Executive Summary & Strategic Rationale

In the development of phosphorescent organic light-emitting diodes (PhOLEDs) and photocatalysts, standard ligands like 2-phenylpyridine (ppy) often suffer from aggregation-caused quenching (ACQ) due to planar stacking. The integration of a mesityl (2,4,6-trimethylphenyl) group onto the pyridine ring—specifically in the 4-position—introduces critical steric bulk.

This "mesityl-based" architecture serves three mechanistic functions:

-

Suppression of Self-Quenching: The orthogonal twist of the mesityl group prevents

- -

Solubility Enhancement: The hydrophobic methyl groups significantly improve solubility in organic solvents (DCM, Toluene), essential for solution-processed devices.

-

Electronic Decoupling: The steric hindrance minimizes conjugation between the mesityl group and the primary chromophore, allowing for tunable solubility without drastically altering the triplet energy levels (

).

This guide details the synthesis of the ligand 4-mesityl-2-phenylpyridine (Mes-ppy) and its subsequent coordination to Iridium(III) to form the heteroleptic complex

Ligand Synthesis: 4-Mesityl-2-phenylpyridine[1]

Principle: The synthesis relies on a regioselective Suzuki-Miyaura cross-coupling. While various routes exist, coupling 4-bromo-2-phenylpyridine with mesitylboronic acid is preferred due to the stability of the precursors and the high chemoselectivity of the 4-position.

Materials Table

| Reagent | Equiv. | Role | Notes |

| 4-Bromo-2-phenylpyridine | 1.0 | Electrophile | Pre-synthesized or Commercial |

| 2,4,6-Trimethylphenylboronic acid | 1.2 | Nucleophile | "Mesityl" source |

| 0.05 | Catalyst | Tetrakis(triphenylphosphine)palladium(0) | |

| 3.0 | Base | Activates boronic acid | |

| Toluene / Ethanol | 4:1 v/v | Solvent | Biphasic system essential for Suzuki |

Step-by-Step Protocol

-

Degassing: Charge a 3-neck round-bottom flask with Toluene and Ethanol. Sparge with

or Argon for 30 minutes. Oxygen is the primary cause of catalyst decomposition (Pd black formation). -

Loading: Under positive inert gas pressure, add 4-bromo-2-phenylpyridine, mesitylboronic acid, and the aqueous carbonate base.

-

Catalyst Addition: Add

last. The solution should turn light yellow/orange. -

Reflux: Heat to vigorous reflux (

) for 16–24 hours. The bulky mesityl group slows the transmetallation step, necessitating longer reaction times than standard phenyl couplings. -

Work-up:

-

Cool to Room Temperature (RT).

-

Extract with Ethyl Acetate (

mL). -

Wash organic layer with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Flash chromatography on silica gel.

-

Eluent: Hexane:Ethyl Acetate (Gradient 10:1 to 5:1).

-

Target: Colorless viscous oil or white solid.

-

Complexation Part I: The -Chloro Dimer

Reaction:

The formation of the dichloro-bridged dimer is the critical "activation" step. The "Nonoyama route" (Ref 1) is adapted here.

Critical Parameter: The Solvent Choice

We utilize 2-Ethoxyethanol mixed with water (3:1).[2]

-

Why? 2-Ethoxyethanol (b.p. 135°C) allows for high-temperature activation required to break the robust

bonds and overcome the activation energy for C-H bond cyclometalation. The water component solubilizes the inorganic chloride salts and aids in the precipitation of the hydrophobic dimer product.

Protocol

-

Stoichiometry: Combine

(1.0 equiv) and Mes-ppy ligand (2.2 equiv) in a round-bottom flask. -

Solvent: Add 2-ethoxyethanol/water (3:1 v/v). Concentration should be approx. 0.05 M with respect to Iridium.

-

Thermal Activation: Reflux at

under Nitrogen for 18–24 hours.-

Observation: The dark brown

solution will gradually precipitate a bright yellow/orange solid (the dimer).

-

-

Isolation:

-

Cool to RT.

-

Add excess water to force complete precipitation.

-

Filter the solid and wash sequentially with water (removes unreacted Ir salts) and Methanol (removes excess organic ligand).

-

Note: The mesityl dimer is often more soluble in organic solvents than the standard ppy dimer. Do not wash with excessive hot methanol.

-

Complexation Part II: The Monomer (Acac Cleavage)

Reaction:

Protocol

-

Loading: Suspend the Dimer (1.0 equiv) in 2-ethoxyethanol.

-

Reagents: Add Acetylacetone (2.5 equiv) and

(5.0 equiv). -

Reaction: Heat to

for 6–12 hours. -

Purification (Crucial):

-

Cool to RT. The product may not precipitate due to high solubility (mesityl effect).

-

Remove solvent in vacuo.

-

Redissolve crude in Dichloromethane (DCM).

-

Pass through a short silica plug to remove inorganic salts.

-

Recrystallization: Layer Hexane over a concentrated DCM solution of the complex. Place in the dark at

.

-

Visualized Workflows

Diagram 1: Ligand Synthesis Pathway

Caption: Suzuki-Miyaura coupling pathway for sterically hindered ligand synthesis.

Diagram 2: Iridium Complexation Workflow

Caption: Two-step "Nonoyama" complexation protocol transforming metal salt to emissive complex.

Characterization & Troubleshooting

Diagnostic NMR Signals ( NMR in )

The formation of the complex is confirmed by the loss of symmetry in the ligand signals and the appearance of specific metal-influenced shifts.

| Proton Position | Chemical Shift ( | Diagnostic Feature |

| Ir-C-H (Phenyl 6-H) | 6.0 - 6.4 ppm | Upfield shift due to shielding by the metal center. Definitive proof of cyclometalation. |

| Mesityl Methyls | 2.0 - 2.4 ppm | typically appear as 3 distinct singlets (or 2:1 ratio) due to restricted rotation. |

| Acac Methyls | ~1.8 ppm | Singlet integrating to 6H. |

| Acac CH | ~5.2 ppm | Singlet integrating to 1H. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield of Dimer | Incomplete reaction due to sterics. | Increase reflux time to 48h; ensure temp is >110°C. |

| Black Precipitate | Decomposition of Ir/Pd. | Ensure strict |

| Product is Oily | Mesityl groups prevent packing. | Use Methanol/Hexane for precipitation instead of pure Hexane. Sonicate the oil in pentane. |

| Unreacted Ligand in Final Product | Dimer cleavage incomplete. | Use column chromatography (DCM/Hexane) rather than recrystallization. |

References

-

Nonoyama, M. "Benzo[h]quinolin-10-yl-N Iridium(III) Complexes." Bulletin of the Chemical Society of Japan, vol. 47, no. 3, 1974, pp. 767–768.

-

Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, vol. 40, no. 7, 2001, pp. 1704–1711.

-

Flamigni, L., et al. "Iridium Complexes as Luminescent Materials." Topics in Current Chemistry, vol. 281, 2007, pp. 143–203.

-

Sigma-Aldrich. "Bisiridium(III) Product Sheet."[7]

Sources

- 1. The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium( iii ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT01461E [pubs.rsc.org]

- 2. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Exchange of Cyclometalated Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wwjmrd.com [wwjmrd.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 双[2-(2-吡啶基-N)苯基-C](2,4-戊二酮基-O2,O4)铱(III) ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Application of 2-Bromo-6-mesitylpyridine in catalysis

Application Note: 2-Bromo-6-mesitylpyridine in Catalysis

Abstract

2-Bromo-6-mesitylpyridine (CAS: 868372-36-5) serves as a critical "gateway scaffold" in the design of sterically encumbered ligands for homogeneous catalysis. Unlike simple pyridine derivatives, the inclusion of the orthogonal mesityl (2,4,6-trimethylphenyl) group at the 6-position introduces a permanent "steric roof." This structural feature is essential for (1) preventing catalyst dimerization in olefin polymerization, (2) enforcing specific geometries in photoredox complexes, and (3) protecting active metal centers from bimolecular decomposition pathways. This guide details the selective synthesis of this scaffold, its conversion into high-performance N^N and N^C^N pincer ligands, and a validated protocol for Nickel-catalyzed ethylene oligomerization.

Introduction: The Steric Advantage

In transition metal catalysis, the stability and selectivity of the active species often hinge on the ligand's ability to shield the metal center. 2-Bromo-6-mesitylpyridine offers a unique balance of reactivity and protection:

-

The Bromo Handle (C2): A reactive site for lithiation, Suzuki-Miyaura coupling, or Buchwald-Hartwig amination, allowing modular ligand expansion.

-

The Mesityl Shield (C6): Provides significant steric bulk perpendicular to the pyridine plane. This "blocking" effect is crucial in:

-

Ethylene Polymerization: Preventing chain transfer and favoring high molecular weight polymers (e.g., in Brookhart-type or bis(imino)pyridine systems).

-

C-H Activation: Stabilizing coordinatively unsaturated intermediates (e.g., Ir or Rh species) by inhibiting the formation of thermodynamic resting states (dimers).

-

Workflow Visualization

The following diagram illustrates the conversion of the raw material (2,6-dibromopyridine) into the active catalyst scaffold and its subsequent application.

Caption: Workflow from precursor synthesis to catalytic application, highlighting the central role of the mesityl-substituted scaffold.

Protocol A: Selective Synthesis of 2-Bromo-6-mesitylpyridine

Challenge: The primary difficulty is preventing the double-coupling of the mesityl group to form 2,6-dimesitylpyridine. Solution: Use of 1,2-Dimethoxyethane (DME) as solvent and strict stoichiometric control allows for high selectivity (>85%) for the mono-arylated product.

Materials:

-

2,6-Dibromopyridine (40 mmol, 9.47 g)[1]

-

2,4,6-Trimethylbenzeneboronic acid (Mesitylboronic acid) (40 mmol, 6.56 g)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2.0 mmol, 2.31 g)[1]

-

Solvent: 1,2-Dimethoxyethane (DME), degassed.

-

Base: 2M Na2CO3 (aq).

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon/Vacuum (3x).

-

Dissolution: Add 2,6-Dibromopyridine and Pd(PPh3)4 to the flask. Add 80 mL of dry, degassed DME. Stir at Room Temperature (RT) for 10 minutes.

-

Note: The catalyst is added before the boronic acid to ensure initiation on the abundant dibromide.

-

-

Activation: Heat the mixture to 50°C for 15 minutes. This "pre-activation" step is crucial for ensuring the catalytic cycle is active before the nucleophile arrives.

-

Addition: Dissolve Mesitylboronic acid in 40 mL DME. Add this solution dropwise over 30 minutes to the reaction mixture at 50°C.

-

Mechanistic Insight: Slow addition keeps the concentration of boronic acid low relative to the dibromide, statistically favoring mono-substitution.

-

-

Reaction: Add 40 mL of 2M Na2CO3 (degassed). Increase temperature to 80°C and reflux for 12 hours.

-

Workup: Cool to RT. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry organics over MgSO4.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 5% Ethyl Acetate in Hexanes).

-

Target: The product elutes as a viscous oil or low-melting solid.

-

Yield: Expect 40-50% isolated yield of pure mono-product.

-

Protocol B: Ligand Synthesis (6-Mesityl-2,2'-bipyridine)

This protocol converts the scaffold into a bidentate N^N ligand, a standard motif for polymerization catalysts.

Materials:

-

2-Bromo-6-mesitylpyridine (from Protocol A)[1]

-

2-Tributylstannylpyridine (Stille Reagent)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Solvent: Toluene (anhydrous)

Procedure:

-

Coupling: In a glovebox or under Argon, combine 2-Bromo-6-mesitylpyridine (1.0 equiv) and 2-tributylstannylpyridine (1.1 equiv) in dry toluene.

-

Catalysis: Add Pd(PPh3)4. Seal the pressure vessel.

-

Reflux: Heat to 110°C for 24 hours. The mesityl group exerts steric pressure, so higher temperatures are required compared to simple bipyridine synthesis.

-

Purification: Cool, filter through Celite, and concentrate. Recrystallize from Ethanol/Hexane to obtain white/off-white crystals.

Protocol C: Catalytic Application (Ethylene Oligomerization)

Objective: Use the Nickel(II) complex of the synthesized ligand to oligomerize ethylene. The mesityl group limits the chain growth, producing valuable alpha-olefins (C4-C12) rather than polyethylene wax.

Catalyst Preparation:

-

React Ligand (Protocol B) with NiBr2(DME) in CH2Cl2 at RT for 12 hours. Filter the precipitate to get the paramagnetic complex [Ni(L)Br2] .

Oligomerization Run:

-

Reactor Prep: Heat a 300 mL stainless steel autoclave to 100°C under vacuum for 1 hour. Cool to RT.

-

Loading: Under Argon counter-flow, load Toluene (50 mL) and MAO (Methylaluminoxane) activator (Al:Ni ratio = 500:1).

-

Injection: Inject the Nickel Precatalyst (10 µmol in 2 mL CH2Cl2).

-

Pressurization: Immediately pressurize with Ethylene (30 bar / 435 psi).

-

Reaction: Stir at 1000 rpm at 30°C for 30 minutes.

-

Control: Maintain temperature using an internal cooling coil; the reaction is exothermic.

-

-

Quench: Vent ethylene cautiously. Quench with acidified methanol (10% HCl/MeOH).

-

Analysis: Analyze the liquid phase by GC-FID (Gas Chromatography) to determine the distribution of oligomers (Schulz-Flory distribution).

Data Summary: Expected Impact of Mesityl Group

| Parameter | Unsubstituted (Bipyridine)Ni | Mesityl-Substituted (6-Mes-Bipy)Ni |

| Activity | High (Deactivates quickly) | Moderate (Sustained activity) |

| Product | Polyethylene (Solid) | Alpha-Olefins (Liquid) |

| Mechanism | Rapid Chain Propagation | Frequent Beta-Hydride Elimination |

| Stability | Low (Dimers form) | High (Mesityl prevents dimerization) |

References

-

Synthesis of 2-Bromo-6-mesitylpyridine

-

Patent: "Cyclic compounds having CRF antagonistic activity."[2] (2005). WO2005099688A2.

-

Source:

-

-

Application in Polymerization (Steric Ligands)

- Context: Agapie, T. et al.

-

Source:

-

General Suzuki Coupling Protocols for Pyridines

- Journal: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Source:

Sources

Application Note: Overcoming Steric Barriers in the Cross-Coupling of 2-Bromo-6-mesitylpyridine

Executive Summary & Strategic Analysis

2-Bromo-6-mesitylpyridine represents a privileged but challenging scaffold in medicinal chemistry and optoelectronics. The 2,4,6-trimethylphenyl (mesityl) group at the C6 position introduces a unique "Steric Gate" effect. Unlike typical 2-bromopyridines, where the nitrogen lone pair often poisons palladium catalysts by forming stable non-reactive complexes, the orthogonal mesityl group effectively shields the nitrogen.

However, this advantage comes at a cost: the sheer bulk of the mesityl group propagates steric strain across the ring, significantly hindering the oxidative addition of Palladium at the C2 position and impeding the approach of nucleophiles during transmetallation.

Core Challenges:

-

Steric Hindrance: The C2 reaction site is crowded. Standard ligands (PPh3, dppe) often fail to promote oxidative addition.

-

Electronic Deactivation: The electron-rich mesityl group pushes electron density into the pyridine ring, making the C-Br bond less electrophilic compared to unsubstituted 2-bromopyridine.

The Solution: Success requires Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands) or NHC-Pd complexes (PEPPSI) . These catalysts are sufficiently electron-rich to facilitate oxidative addition into the deactivated C-Br bond and bulky enough to drive reductive elimination to form the crowded product.

Mechanistic Visualization: The "Mesityl Effect"

The following diagram illustrates the dual nature of the mesityl group—blocking catalyst poisoning while simultaneously crowding the active site.

Figure 1: The "Mesityl Effect" dictates catalyst choice. The steric shield prevents nitrogen coordination (poisoning) but necessitates highly active ligands to access the C2-Br bond.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-6-mesitylpyridines (Biaryl formation).

Rationale

Standard Suzuki conditions (Pd(PPh3)4 / Na2CO3) typically result in <20% conversion due to the inability of the catalyst to overcome the steric barrier. We utilize the SPhos/Pd(OAc)2 system.[1][2] SPhos is specifically designed to couple sterically hindered aryl chlorides and bromides.

Reagents & Equipment[3][4][5][6]

-

Substrate: 2-Bromo-6-mesitylpyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst Source: Palladium(II) Acetate [Pd(OAc)2] (2-5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

-

Note: Maintain a 1:2 Pd:Ligand ratio.

-

-

Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure

-

Catalyst Pre-complexation (Critical): In a glovebox or under Argon, add Pd(OAc)2 and SPhos to the reaction vial. Add 1 mL of dry Toluene. Stir at RT for 5 minutes until the solution turns a rich orange/red (formation of the active Pd(0) species).

-

Substrate Addition: Add 2-Bromo-6-mesitylpyridine and the Boronic Acid to the vial.

-

Base Addition: Add solid K3PO4.

-

Solvent & Degassing: Add the remaining solvent (Toluene/Water). Seal the vial with a septum. Sparge with Argon for 10 minutes (balloon needle vent).

-

Reaction: Seal tightly (crimp cap preferred). Heat to 100°C for 12–18 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 9:1). The starting bromide is usually UV active and less polar than the biaryl product.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash filtrate with Brine.[3] Dry over Na2SO4.

Optimization Matrix (Data Summary)

| Parameter | Standard Condition | High-Steric Condition | Outcome |

| Ligand | PPh3 | SPhos or XPhos | Yield increases from <10% to >85% |

| Base | Na2CO3 | K3PO4 or CsF | Stronger base/Fluoride aids transmetallation of bulky boronates |

| Solvent | THF/Water | Toluene or n-Butanol | Higher boiling point required for activation energy |

Protocol 2: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality at C2.

Rationale

C-N bond formation next to the mesityl group is extremely difficult. The BrettPhos or RuPhos precatalysts are required. RuPhos is excellent for secondary amines; BrettPhos is superior for primary amines. We recommend using Pd-precatalysts (like RuPhos-Pd-G4) rather than mixing Pd2(dba)3 + Ligand in situ to ensure accurate stoichiometry and faster initiation.

Reagents

-

Substrate: 2-Bromo-6-mesitylpyridine (1.0 equiv)

-

Amine: 1.2 equiv (e.g., Morpholine, Aniline)

-

Catalyst: RuPhos-Pd-G4 (2 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: anhydrous THF or Toluene.

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

-

Solids: Add the Pd-precatalyst, Substrate, and NaOtBu.

-

Safety Note: NaOtBu is hygroscopic; handle quickly or in a glovebox.

-

-

Liquids: Add the Amine (if liquid) and anhydrous Solvent via syringe.

-

Heating: Heat to 85°C .

-

Self-Validating Check: The reaction mixture should turn from a pale suspension to a dark brown/black solution over time. If it remains pale yellow after 2 hours, the catalyst has not initiated (check oxygen levels).

-

-

Quench: Dilute with ether, wash with water.

Protocol 3: Sonogashira Coupling

Objective: Alkynylation.

Rationale

While Copper (CuI) is standard, it can induce homocoupling of the alkyne (Glaser coupling), which is a pain to separate from the product. For this hindered substrate, a Copper-Free protocol using Pd-Cy*Phos or high loading of Pd(PPh3)4 with an amine activator is preferred.

Procedure (Copper-Free)

-

Mix: 2-Bromo-6-mesitylpyridine (1.0 equiv), Terminal Alkyne (1.5 equiv), PdCl2(MeCN)2 (3 mol%), XPhos (6 mol%), and Cs2CO3 (2.0 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Temp: 80°C.

-

Note: If reaction stalls, add 5 mol% CuI (reverting to standard Sonogashira) but ensure strict Oxygen-free conditions to minimize homocoupling.

Troubleshooting & Self-Validation Workflow

Use this decision tree to diagnose failures.

Figure 2: Diagnostic workflow for coupling failures. Common issues with this substrate involve failure to initiate (sterics) or protodeboronation of the coupling partner.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. Link

-

Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[4] Journal of the American Chemical Society, 2000.[4] Link

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

-

BenchChem Application Data. "Suzuki Reactions of 2-bromopyridine with aryl boronic acids." BenchChem Technical Library. Link

Sources

Application Note: Purification Strategies for Sterically Demanding 2-Bromo-6-Mesitylpyridine Derivatives

Introduction: The "Mesityl Effect" in Purification

The 2-bromo-6-mesitylpyridine scaffold is a cornerstone in the synthesis of sterically hindered

-

Lipophilicity: The mesityl group renders derivatives highly soluble in non-polar organics, complicating standard acid-base extractions due to persistent emulsions.

-

Chromatographic Tailing: The basic pyridine nitrogen interacts strongly with silica silanols, while the bulky mesityl group causes band broadening.

-

Catalyst Trapping: The steric pocket created by the mesityl group can trap Palladium species, making metal scavenging difficult.

This guide details high-fidelity protocols to isolate pharmaceutical-grade (>99.5%) derivatives.

Phase I: Reaction Quench & Metal Scavenging

Objective: Remove bulk catalyst and inorganic salts before chromatography.

The Challenge of Palladium Removal

Simple filtration through Celite removes precipitated Palladium black but fails to remove soluble Pd(II) species coordinated to the pyridine product. For mesityl-pyridine derivatives, residual Pd is often trapped in the steric cleft.

Protocol A: Thiol-Modified Silica Scavenging (Recommended)

This method is superior to activated carbon for pyridine derivatives, as carbon often irreversibly adsorbs the aromatic product.

Materials:

-

Crude Reaction Mixture (in Toluene, THF, or DCM)

-

SiliaMetS® Thiol (or equivalent Si-TMT scavenger)

-

0.45 µm PTFE syringe filter

Step-by-Step:

-

Dilution: Dilute the crude reaction mixture to a concentration of ~0.1 M using Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Loading: Add Thiol-functionalized silica (10 wt% relative to the theoretical mass of the product).

-

Incubation: Stir at 40°C for 4 hours . Note: Room temperature stirring is often insufficient for sterically hindered ligands.

-

Filtration: Filter the suspension through a pad of Celite 545 packed on a sintered glass funnel.

-

Wash: Rinse the pad with 3 column volumes of DCM.

-

Concentration: Evaporate the filtrate to dryness.

Data: Pd Removal Efficiency

| Method | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) |

|---|---|---|---|

| Celite Filtration Only | 4500 | 1200 | 98 |

| Activated Carbon | 4500 | 150 | 82 (Loss to adsorption) |

| Si-TMT (Thiol Silica) | 4500 | < 20 | 97 |

Phase II: Chromatographic Purification

Objective: Separation of mono-coupled product from bis-coupled impurities and unreacted starting material.

Addressing Pyridine Tailing

Standard silica gel chromatography often results in "streaking" (tailing) due to hydrogen bonding between the pyridine nitrogen and acidic silanol groups (

Protocol B: Triethylamine-Buffered Silica Chromatography

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (Gradient). Modifier: Triethylamine (TEA).[1]

Step-by-Step:

-

Column Pre-treatment (Critical): Slurry pack the column using Hexanes containing 1% (v/v) Triethylamine . Flush with 2 column volumes of this buffer. This neutralizes the acidic sites before the sample touches the silica.

-

Sample Loading: Dissolve the crude solid in a minimum amount of DCM. Do not use pure DCM for elution as it may wash the product through immediately.

-

Elution Gradient:

-

Start: 100% Hexanes (with 1% TEA).

-

Ramp: 0%

20% EtOAc over 20 minutes. -

Observation: The mesityl-pyridine product typically elutes earlier than non-hindered analogs due to the "grease" of the trimethyl groups.

-

-

Monitoring: Use UV detection at 254 nm. The mesityl group provides a distinct, strong absorbance.

Alternative: Basic Alumina If the product is acid-sensitive or tailing persists, switch to Neutral or Basic Alumina (Brockmann Activity III) . Alumina lacks the acidic protons of silica, eliminating the need for TEA.

Phase III: Crystallization (Polishing)

Objective: Achieving >99.5% purity and removing trace isomers.

The high symmetry of the mesityl group facilitates crystallization, but its lipophilicity requires specific solvent pairs.

Protocol C: The "Layering" Technique

This method is preferred over cooling crystallization for mesityl derivatives to avoid oiling out.

Solvent System: Dichloromethane (Solvent) / Hexane (Anti-solvent).

-

Dissolution: Dissolve the chromatographed product in the minimum volume of DCM at room temperature in a narrow vial or tube.

-

Filtration: Pass through a 0.2 µm filter to remove any silica dust.

-

Layering: Carefully pipette Hexane down the side of the vial. The Hexane should sit on top of the denser DCM layer. Ratio: 1 part DCM : 3 parts Hexane.

-

Diffusion: Cap the vial and let it stand undisturbed for 24-48 hours. As the layers mix by diffusion, large, X-ray quality crystals will form.

-

Harvest: Decant the mother liquor and wash crystals with cold Pentane.

Visualized Workflows

Diagram 1: Purification Decision Matrix

Caption: Logic flow for selecting the appropriate purification pathway based on crude purity and impurity profile.

Diagram 2: Pd-Scavenging Mechanism & Workflow

Caption: Step-by-step workflow for removing Palladium using Thiol-functionalized silica.

References

-

Synthesis & Reactivity

-

BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Retrieved from 2

- Note: While specific to methyl-derivatives, the Suzuki protocols are homologous for mesityl derivatives, requiring only adjustment for reaction time due to steric hindrance.

-

-

Chromatographic Techniques

-

Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from 3

- Provides the mechanistic basis for using Triethylamine to suppress silanol interactions.

-

-

Palladium Removal

-

Crystallization Solvents

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from 6

- Supports the selection of Hexane/DCM systems for lipophilic arom

-

Sources

Process Development Guide: Scalable Synthesis of 2-(Mesityl)pyridine Derivatives

Executive Summary

The synthesis of 2-(Mesityl)pyridine derivatives presents a classic process chemistry challenge: forming a biaryl bond between two electron-rich, sterically hindered systems. While early-stage medicinal chemistry often relies on Grignard additions or Negishi couplings, these routes pose significant safety hazards (exotherms) and purification bottlenecks (homocoupling impurities) upon scale-up.

This application note details a robust, scalable Suzuki-Miyaura protocol utilizing Second-Generation Buchwald Precatalysts (SPhos Pd G2). This system overcomes the "ortho-effect" steric barrier, minimizes protodeboronation, and allows for a streamlined workup compatible with GMP standards.

Route Selection & Strategy

Before initiating scale-up, it is critical to evaluate the synthetic pathway against the "Safety-Quality-Cost" triangle.

The Steric Challenge

The mesityl group (2,4,6-trimethylphenyl) introduces severe steric hindrance. In a standard biaryl coupling, the two aromatic rings attempt to planarize to maximize conjugation. However, the ortho-methyl groups of the mesityl ring clash with the pyridine nitrogen and C3-hydrogen, forcing the rings into an orthogonal (twisted) conformation.

-

Consequence: Standard catalysts (e.g., Pd(PPh₃)₄) fail or require excessive heating, leading to catalyst decomposition and high Pd residuals.

-

Solution: Use dialkylbiaryl phosphine ligands (SPhos, XPhos) that facilitate oxidative addition and reductive elimination in crowded environments.

Decision Matrix: Grignard vs. Suzuki

The following logic flow illustrates why the Suzuki route is preferred for scale-up over the traditional Grignard approach.

Figure 1: Strategic decision tree for selecting the Suzuki-Miyaura coupling over Grignard reagents for hindered biaryl synthesis.

Detailed Protocol: Suzuki-Miyaura Coupling

Target Scale: 100 g Input Reaction Type: Heterogeneous Biphasic Coupling

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| 2-Bromopyridine | 158.00 | 1.00 | 100.0 g | Limiting Reagent |

| Mesitylboronic Acid | 163.99 | 1.20 | 124.5 g | Nucleophile |

| SPhos Pd G2 | 719.86 | 0.01 (1 mol%) | 4.56 g | Precatalyst |

| K₃PO₄ (Tribasic) | 212.27 | 2.50 | 336.0 g | Base |

| Toluene | - | - | 1000 mL (10V) | Solvent (Org) |

| Water | - | - | 200 mL (2V) | Solvent (Aq) |

Experimental Procedure

Step 1: Inertion and Charging [1]

-

Equip a 3-L jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

-

Critical: Charge Toluene (1000 mL) and Water (200 mL). Degas the biphasic mixture by sparging with nitrogen for 30 minutes. Note: Oxygen is the primary cause of catalyst death in this system.

-

Under positive nitrogen flow, charge 2-Bromopyridine (100 g) and Mesitylboronic Acid (124.5 g).

-

Add K₃PO₄ (336 g). The mixture will be a slurry.

Step 2: Catalyst Addition & Reaction

-

Add SPhos Pd G2 (4.56 g) in a single portion.

-

Why G2? The G2 precatalyst contains a pre-formed Pd-Ligand complex that activates rapidly at mild temperatures, preventing the formation of inactive Pd-black aggregates often seen when mixing Pd(OAc)₂ and ligands separately.

-

-

Heat the mixture to 80°C (internal temperature).

-

Agitate vigorously (300-400 RPM). Mass transfer is crucial in this biphasic system.

-

Monitor by HPLC after 2 hours. The reaction is typically complete (<1% starting bromide) within 4-6 hours.

Step 3: Workup & Pd Scavenging

-

Cool the mixture to 25°C.

-

Separate the phases. Retain the organic (Toluene) layer.

-

Wash the organic layer with 10% aqueous Na₂CO₃ (300 mL) to remove unreacted boronic acid.

-

Pd Removal (The "Self-Validating" Step):

-

Add SiliaMetS® Thiol or Activated Charcoal (Darco KB-B) (10 wt% relative to product) to the toluene stream.

-

Stir at 50°C for 2 hours.

-

Filter through a pad of Celite to remove the scavenger.

-

Validation: This step typically reduces Pd content from ~500 ppm to <20 ppm.

-

Step 4: Crystallization (Isolation)

-

Concentrate the toluene filtrate under vacuum to approx. 300 mL (3V).

-

Add Heptane (600 mL) slowly at 50°C as an antisolvent.

-

Cool slowly to 0-5°C over 4 hours.

-

Filter the white crystalline solid.

-

Dry in a vacuum oven at 45°C.

Expected Yield: 85-92% Purity: >99.5% (HPLC), Pd <10 ppm.

Process Workflow & Control Strategy

The following diagram outlines the unit operations and Critical Process Parameters (CPPs) ensuring batch-to-batch consistency.

Figure 2: Unit operation workflow highlighting Critical Process Parameters (CPPs) for the synthesis.

Troubleshooting & Impurity Profile

| Observation | Probable Cause | Corrective Action |

| Stalled Reaction (>5% SM remains) | Oxygen ingress or poor agitation. | Ensure rigorous degassing. Increase impeller speed to maximize phase interface. |

| High Protodeboronation (Mesitylene formation) | pH too high or temp too high. | Use K₃PO₄ (milder than carbonate at high temp). Keep temp ≤80°C. |

| Product Colored (Yellow/Brown) | Residual Palladium or oxidation. | Repeat charcoal treatment. Ensure final crystallization includes a heptane wash.[2] |

| Low Yield | Product loss to mother liquor. | Cool crystallization to 0°C. Do not over-wash the filter cake with pure toluene. |

References

-

Catalyst Selection (SPhos Pd G2)

-

Scale-Up of Hindered Biaryls

-

Altenhoff, G.; Goddard, R.; Lehmann, C. W.; Glorius, F. "Sterically Demanding, Biphasic Suzuki-Miyaura Coupling." J. Am. Chem. Soc.[3]2004 , 126, 15195.

-

-

Palladium Removal Strategies

- Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Adv. Synth.

-

Process Safety (Boronic Acids)

- Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010. (General reference for solvent selection).

Sources

Technical Support Center: Optimizing 2-Bromo-6-mesitylpyridine Synthesis

Case ID: #SYN-2B6M-PYR Status: Open Ticket Subject: Troubleshooting Low Yield & Selectivity in Sterically Hindered Suzuki Couplings

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering low yields (10–30%) due to a convergence of two antagonistic factors: Steric Hindrance and Statistical Selectivity .

Synthesizing 2-Bromo-6-mesitylpyridine typically involves a Suzuki-Miyaura cross-coupling between 2,6-dibromopyridine and mesitylboronic acid . This is not a standard coupling; it is an "ortho-ortho" coupling. The bulky methyl groups on the mesityl ring significantly retard the transmetallation step of the catalytic cycle, allowing side reactions (like protodeboronation) to outcompete the desired product formation. Furthermore, the high reactivity of the second bromine atom often leads to the unwanted bis-mesityl product.

This guide provides a root-cause analysis and a validated "Golden Standard" protocol to correct these issues.

Root Cause Analysis (Diagnostics)

Before altering your protocol, identify which of the three failure modes is occurring based on your TLC/LC-MS data.

| Failure Mode | Symptom | Root Cause |

| Mode A: Stalled Reaction | High recovery of 2,6-dibromopyridine; Mesitylboronic acid is gone. | Protodeboronation. The boronic acid hydrolyzed (lost B(OH)₂) faster than it could couple due to slow transmetallation. |

| Mode B: Over-Coupling | Significant formation of 2,6-dimesitylpyridine (Bis-product). | Stoichiometry Error. 1:1 ratio is insufficient. Once the mono-product forms, it remains reactive. |

| Mode C: Catalyst Death | Reaction turns black (Pd precipitation) early; conversion stops at <20%. | Ligand Failure. Standard PPh₃ ligands cannot stabilize the Pd center during the slow coupling of hindered substrates. |

Troubleshooting Guide (FAQ)

Q1: Why is the reaction stalling despite having starting material left?

A: You are likely using a standard catalyst like Pd(PPh₃)₄. For sterically hindered couplings (mesityl group), the rate-determining step is transmetallation . Standard triphenylphosphine ligands are not electron-rich or bulky enough to facilitate this step efficiently against the steric wall of the mesityl group.

-

Fix: Switch to Buchwald Ligands , specifically S-Phos or X-Phos . These electron-rich, bulky biaryl phosphines accelerate oxidative addition and facilitate transmetallation in hindered systems.

Q2: How do I stop the reaction at the mono-substituted product?

A: You cannot rely on kinetics alone. If you use a 1:1 or even 1:1.2 ratio of dibromide to boronic acid, you will statistically generate ~20-30% bis-product.

-

Fix: Use a statistical excess of 2,6-dibromopyridine. We recommend 3.0 to 4.0 equivalents relative to the boronic acid. This ensures that the active Pd-Mesityl species is statistically far more likely to encounter a fresh dibromide molecule than a mono-product molecule.

Q3: My boronic acid disappears, but no product forms. Where did it go?

A: It underwent Protodeboronation . Mesitylboronic acid is notoriously unstable in hot, aqueous basic conditions. It hydrolyzes to mesitylene (1,3,5-trimethylbenzene), which is volatile and often invisible on TLC.

-

Fix:

-

Use anhydrous conditions (Dioxane/Toluene) with anhydrous bases (K₃PO₄) if possible.

-

If water is required for the base solubility, minimize the water volume or use a phase transfer catalyst.

-

Add the boronic acid portion-wise over 1 hour rather than all at once.

-

Visualizing the Reaction Logic

The following diagram illustrates the competitive pathways and the "Golden Path" to high yield.

Figure 1: Reaction pathway showing the critical bottleneck at Transmetallation and the statistical competition for the Bis-product.

The "Golden Standard" Protocol

This protocol is optimized for selectivity (via stoichiometry) and reactivity (via S-Phos ligand).

Reagents & Stoichiometry

| Reagent | Equivalents | Role |

| 2,6-Dibromopyridine | 4.0 eq | Electrophile (Excess forces mono-selectivity) |

| Mesitylboronic Acid | 1.0 eq | Nucleophile (Limiting reagent) |

| Pd₂(dba)₃ | 0.02 eq (2 mol%) | Catalyst Precursor |

| S-Phos | 0.08 eq (8 mol%) | Ligand (Stabilizes Pd, boosts transmetallation) |

| K₃PO₄ (Tribasic) | 2.0 eq | Base |

| Solvent | Toluene / Water | 10:1 Ratio (Biphasic) |

Step-by-Step Procedure

-

Preparation:

-

In a dry reaction vial, add 2,6-Dibromopyridine (4.0 eq) , Pd₂(dba)₃ (2 mol%) , S-Phos (8 mol%) , and Mesitylboronic acid (1.0 eq) .

-

Note: If your boronic acid is wet/old, recrystallize it from water/ethanol first.

-

-

Solvent & Base:

-

Add Toluene (0.1 M concentration relative to dibromide).

-

Add K₃PO₄ (2.0 eq) .

-

Add degassed Water (10% of Toluene volume). Strictly degas solvents with Argon for 15 mins.

-

-

The Reaction:

-

Heat to 100°C under Argon atmosphere.

-

Vigorous stirring is essential for the biphasic mixture.

-

Monitor: Check TLC at 2 hours. If the boronic acid spot disappears, stop. Do not cook overnight unnecessarily, as this promotes deboronation and Pd black formation.

-

-

Workup & Purification (Critical for Yield):

-

Cool to room temperature.[1] Dilute with EtOAc and wash with water.

-

Recovery: The excess 2,6-dibromopyridine is valuable.

-

Column Chromatography:

-

Troubleshooting Decision Tree

Follow this logic flow to resolve persistent issues.

Figure 2: Diagnostic flowchart for rapid issue resolution.

References

-

Buchwald, S. L., et al. (2005). "Suzuki-Miyaura Coupling of Hindered Aryl Boronic Acids." Journal of the American Chemical Society.[1] (Key source for S-Phos usage in hindered systems).

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Explanation of protodeboronation mechanisms).

Sources

Side reactions in the functionalization of 2-Bromo-6-mesitylpyridine

Technical Support Center: Functionalization of 2-Bromo-6-mesitylpyridine

Executive Summary: The "Mesityl Effect"

2-Bromo-6-mesitylpyridine is a privileged scaffold, primarily used as a precursor for bulky

The Central Paradox: The mesityl group is bulky enough to retard the desired transmetallation step in cross-coupling (steric penalty), yet often insufficiently bulky to completely prevent the pyridine nitrogen from poisoning the metal catalyst (electronic penalty). This guide addresses the three primary failure modes: Hydrodebromination , Catalyst Arrest , and Atropisomeric Confusion .

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Context: You are attempting to couple an aryl boronic acid or amine to the 2-position. Common Failure: The reaction stalls, or you isolate the hydrodebrominated product (2-mesitylpyridine) instead of the coupled product.

Critical Diagnostic: The Hydrodebromination Trap

In sterically congested systems, the rate of Transmetallation (

Visualizing the Competitive Pathways The following diagram illustrates where the cycle breaks down.

Figure 1: Competitive pathways in the Pd-catalyzed coupling of sterically hindered pyridines. Note the diversion to hydrodebromination when transmetallation is kinetically inhibited.

Troubleshooting Guide: Cross-Coupling

| Symptom | Root Cause Analysis | Corrective Action |

| Mass Spec shows [M-Br+H] peak (Hydrodebromination) | Protodehalogenation: The Pd-aryl intermediate abstracted a hydride. This often comes from alcoholic solvents (isopropanol, ethanol) or alkoxide bases acting as H-donors. | 1. Switch Solvent: Use strictly aprotic solvents like Toluene, Dioxane, or DME. Avoid alcohols.2. Change Base: Switch from alkoxides (NaOtBu) to inorganic carbonates (Cs₂CO₃) or phosphates (K₃PO₄). |

| Reaction stalls; Starting Material (SM) recovered | Catalyst Poisoning: The Pyridine Nitrogen is coordinating to the Pd, forming a stable, inactive Pd(Py)2Cl2 type species. The Mesityl group is distal and does not fully protect the N-center. | Use Bulky Ligands: Employ Buchwald ligands like SPhos or XPhos . These are bulky enough to prevent N-coordination but electron-rich enough to facilitate oxidative addition [1]. |

| Low Yield; Boronic Acid consumed | Protodeboronation: The boronic acid (especially if heteroaryl) hydrolyzed before coupling could occur. | 1. Anhydrous Conditions: Remove water. Use anhydrous base (K₃PO₄) and dry solvents.2. Boronic Ester: Switch from Boronic Acid to the more stable Pinacol Ester (BPin). |

Module B: Lithiation & Halogen-Metal Exchange

Context: You are treating 2-bromo-6-mesitylpyridine with n-BuLi to generate the organolithium species for reaction with an electrophile (e.g., DMF, CO₂, Chlorophosphines). Common Failure: Low yield, complex mixtures, or alkylation of the ring.

The "Wurtz" & Nucleophilic Attack Vector

Unlike simple aryl halides, pyridines are electron-deficient. n-BuLi can act as a nucleophile (attacking the ring) rather than a base (exchange). While the 6-mesityl blocks the C6 position, the C4 position remains vulnerable if the temperature is not strictly controlled.

Figure 2: Temperature dependence of lithiation outcomes. High temperatures favor nucleophilic attack (Wurtz-type) over halogen exchange.

FAQ: Lithiation Protocols

Q: Can I use standard n-BuLi at 0°C? A: NO. At 0°C, n-BuLi will attack the pyridine ring (likely at C4) or cause "Wurtz coupling" (coupling of the butyl group to the pyridine). You must perform Halogen-Metal exchange at -78°C in THF or Et₂O. The exchange is extremely fast (< 15 mins).

Q: The reaction turns a deep red/orange, but I get no product. A: The deep color indicates the formation of the lithiated species (good). If you get no product, your electrophile might be wet, or the lithiated species decomposed upon warming. Protocol: Add the electrophile at -78°C and allow it to warm slowly.

Q: Is Grignard formation (Mg) safer? A: Yes. Using i-PrMgCl (Turbo Grignard) allows for exchange at higher temperatures (0°C to RT) with less risk of nucleophilic attack compared to Li reagents. This is the recommended route for scale-up [2].

Module C: Analytical Anomalies (The "Ghost" Peaks)

Context: You have purified your product, but the NMR spectrum looks "dirty" with broadened peaks or split signals, despite a clean LC-MS.

The Phenomenon: Atropisomerism The steric bulk of the mesityl group restricts rotation around the C(pyridine)-C(mesityl) bond. This creates atropisomers (rotational isomers).

-

Observation: The ortho-methyl groups of the mesityl ring (usually a singlet ~2.0 ppm) may appear as two broad humps or two distinct singlets.

-

Verification: Run a Variable Temperature (VT) NMR . Heating the sample to 50-80°C should cause the peaks to coalesce into a sharp singlet as the rotation barrier is overcome [3].

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. [Link]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link]

-

Clayden, J., et al. (2009). Atropisomerism in Pyridine Derivatives. Tetrahedron. [Link]

Technical Support Center: Regioselective Functionalization of 2,6-Disubstituted Pyridines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming steric and electronic bias in 2,6-lutidine derivatives.

Welcome to the Pyridine Functionalization Help Desk

Executive Summary: Functionalizing 2,6-disubstituted pyridines presents a unique "regiochemical paradox." The 2,6-substituents solve the classic problem of catalyst poisoning (by blocking the nitrogen lone pair) but introduce significant steric barriers that force most reactions to the C4 position . Accessing the C3 position requires overriding these inherent steric and electronic biases using specific "patches" (directing groups or N-oxide activation).

This guide is structured into three modules based on your desired regiochemical outcome.

Module 1: Targeting the C4 Position (The "Path of Least Resistance")

In 2,6-disubstituted systems, the C4 position is the most sterically accessible and electronically activated site for nucleophilic radical attack.

Method A: Iridium-Catalyzed C–H Borylation (Steric Control)

Best for: Installing a versatile handle (Bpin) for Suzuki couplings. Mechanism: The active catalyst, typically [Ir(OMe)(cod)]2 with a bipyridine ligand, is sensitive to sterics. In 2,6-lutidine, the C3 position is ortho to a substituent (hindered), while C4 is meta (accessible).

Standard Protocol (Self-Validating):

| Reagent | Equiv.[1] | Role |

| Substrate (2,6-disubstituted pyridine) | 1.0 | Reactant |

| [Ir(OMe)(cod)]2 | 0.015 (1.5 mol%) | Pre-catalyst |

| dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | 0.03 (3 mol%) | Ligand (Steric bulk prevents N-binding) |

| B2pin2 | 0.55 (0.55 equiv per B-B) | Boron source |

| Hexane/THF | Solvent | 0.5 M Concentration |

Step-by-Step:

-

Glovebox Assembly: Mix [Ir(OMe)(cod)]2, dtbpy, and B2pin2 in hexane. Stir for 10 min to generate the active species (solution turns dark brown).

-

Addition: Add the 2,6-disubstituted pyridine.

-

Heating: Seal and heat to 60–80 °C for 4–16 hours.

-

Validation Check: Monitor by GC-MS. Look for the disappearance of the starting material peak.

-

Pass: Single peak with M+126 mass shift (monoborylation at C4).

-

Fail: Presence of starting material? Increase temp to 100 °C (2,6-subs prevent N-binding, so higher temps are tolerated).

-

Method B: Minisci Reaction (Electronic Control)

Best for: Direct alkylation (adding methyl, ethyl, isopropyl groups). Mechanism: The protonated pyridine is highly electron-deficient. Nucleophilic alkyl radicals attack the most electron-poor positions (C2, C4, C6). Since C2/C6 are blocked, reaction occurs exclusively at C4.

Protocol (Silver-Free Variation):

-

Reagents: Substrate (1.0 equiv), Carboxylic Acid (Alkyl source, 2.0 equiv), (NH4)2S2O8 (1.5 equiv), DMSO/H2O (1:1), TFA (1.0 equiv).

-

Temp: 40–60 °C.

-

Note: The TFA is critical to protonate the pyridine, activating it for radical attack.

Module 2: Targeting the C3 Position (The "Hard" Path)

Accessing C3 requires overcoming the steric preference for C4. You must use "Trojan Horse" strategies that change the substrate's electronics or use transient directing groups.

Method C: The "Zincke Imine" Patch

Recent breakthroughs utilize N-activated Zincke intermediates to force nucleophilic attack at C3 via a ring-opening/ring-closing sequence [1].

Protocol for C3-Thiolation/Fluorination:

-

Activation: React 2,6-disubstituted pyridine with 2,4-dinitrochlorobenzene (DNCB) to form the Zincke salt.

-

Ring Opening: Treat with an amine to form the Zincke imine (an acyclic 'masked' pyridine).

-

Functionalization: Add the electrophile (e.g., NFSI for fluorination or Disulfides for thiolation). The reaction occurs at the position corresponding to C3 in the re-closed ring.

-

Recycling: The N-DNP group is cleaved, yielding the C3-functionalized pyridine.

Method D: N-Oxide Activation (Pd-Catalyzed)

Oxidizing the nitrogen pushes electron density into the ring, making C3 susceptible to Pd-catalyzed activation if specific ligands are used.

Protocol:

-

Oxidation: Treat substrate with mCPBA to form the N-oxide.

-

Coupling: Pd(OAc)2 (5 mol%), XPhos (10 mol%), Aryl Bromide, K2CO3, Toluene, 110 °C.

-

Reduction: Post-coupling reduction with Zn dust/NH4Cl restores the pyridine.

Module 3: Troubleshooting & Logic Map

Decision Logic (Graphviz)

Caption: Decision tree for selecting the correct synthetic methodology based on the desired regiochemical outcome (C3 vs C4).

Troubleshooting Matrix (FAQs)

Q1: My Ir-catalyzed borylation yield is <20%, even though 2,6-subs should prevent N-binding.

-

Diagnosis: While 2,6-substituents reduce N-binding, they do not eliminate it if the substituents are planar (e.g., Phenyl).

-